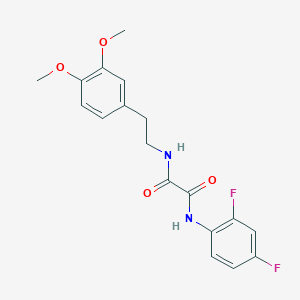

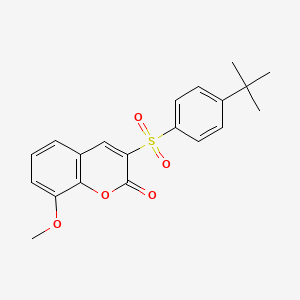

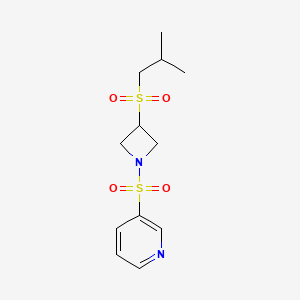

3-(4-tert-butylbenzenesulfonyl)-8-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Based on the available information, the synthesis of compounds similar to “3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one” involves reactions of arenes that involve attack on the carbon atoms of the aromatic ring . For example, the synthesis of (4-tert-butylphenyl)ethanone illustrates this as well as the sequential use of alkylation and acylation reactions .Chemical Reactions Analysis

The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution . Many of the reagents used to achieve these substitutions will be familiar to you in connection with electrophilic addition reactions to alkenes .科学的研究の応用

Antibacterial Applications

Research indicates that derivatives of chromen-2-one, including those related to the 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one structure, have exhibited significant antibacterial activity. For instance, Behrami and Dobroshi (2019) synthesized compounds related to 4-hydroxy-chromen-2-one and tested their antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds showed high levels of bacteriostatic and bactericidal activity, suggesting the potential of chromen-2-one derivatives in antibacterial applications (Behrami & Dobroshi, 2019).

Enzyme Inhibition

Another study by Alpegiani et al. (1994) explored cephem sulfones, including tert-butyl and phenyl ketones derived from 4-carboxycephem, for their ability to inhibit human leukocyte elastase (HLE). These compounds, through modification and functionalization, showed potent biochemical activity and stability, suggesting their utility in developing HLE inhibitors (Alpegiani et al., 1994).

Organic Synthesis and Catalysis

In the realm of synthetic organic chemistry, compounds like 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one serve as key intermediates or catalysts in various reactions. For example, synthetic protocols leveraging aryl bromides, similar to the structure of our compound of interest, have been developed for constructing thiol end-capped molecular wires, showcasing the utility of such compounds in molecular electronics and organic synthesis (Stuhr-Hansen et al., 2005).

Fluorescent Probes and Sensing

Compounds structurally related to 3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one have also been investigated for their potential as fluorescent probes. A study by Hu et al. (2014) developed a fluorescent probe based on coumarin, demonstrating significant emission shifts upon binding with Zn2+ ions. This indicates the potential for such compounds in environmental monitoring, water treatment, and bio-imaging applications (Hu et al., 2014).

特性

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-8-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-8-10-15(11-9-14)26(22,23)17-12-13-6-5-7-16(24-4)18(13)25-19(17)21/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNYCCITBAOCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

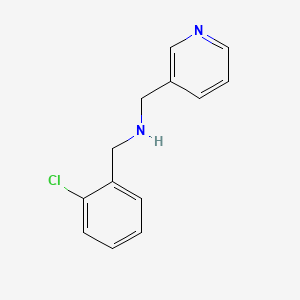

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)

![Tert-butyl N-[(1S,2S)-2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate](/img/structure/B2767280.png)

![3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B2767284.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)